molecular formula C6H9FO3 B13617030 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13617030
M. Wt: 148.13 g/mol
InChI Key: WBRHYOYNTPYJEI-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The incorporation of a fluoromethyl group into the cyclobutane ring structure imparts unique physicochemical properties to the molecule, making it a valuable building block in synthetic and medicinal chemistry.

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9FO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-3H2,(H,9,10)

InChI Key

WBRHYOYNTPYJEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CF)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the fluoromethylation of cyclobutane derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of commercially available fluoroiodomethane and visible light activation offers a promising approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, aldehydes, and substituted cyclobutane derivatives.

Scientific Research Applications

1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the fluoromethyl and hydroxyl groups. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry .

Biological Activity

1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer imaging and treatment. This article explores its biological activity, mechanisms, and relevant case studies, emphasizing findings from diverse research sources.

  • IUPAC Name : 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
  • Molecular Formula : C6_{6}H9_{9}FO3_{3}
  • Molecular Weight : 162.14 g/mol
  • CAS Number : 2228149-54-8

The biological activity of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is primarily attributed to its interaction with amino acid transport systems. It acts as a synthetic amino acid analog, which is crucial for tumor imaging via positron emission tomography (PET). The compound is transported into cells through multiple transport systems, enhancing its uptake in tumor tissues compared to normal tissues.

Tumor Imaging

1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has been evaluated as a radiotracer for cancer detection. In studies involving gliosarcoma models, it demonstrated significant accumulation in tumor tissues, indicating its potential as a diagnostic tool.

Case Studies

  • Gliosarcoma Imaging : A biodistribution study showed that the compound had a rapid accumulation in tumor tissues with a tumor-to-brain ratio of 26:1 at 120 minutes post-injection, highlighting its specificity for malignant tissues .
  • Prostate Cancer : In a pilot study involving prostate cancer patients, the compound was used for imaging and demonstrated promising results in differentiating tumor tissues from surrounding healthy tissues .

Comparative Analysis with Similar Compounds

To understand the efficacy of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid, it is essential to compare it with other related compounds:

Compound NameTumor-to-Brain RatioUptake Time (min)Notes
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid26:1120High specificity for tumors
Fluorodeoxyglucose (FDG)0.8460Poor discrimination between tumor and brain
Anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid26:1120Effective for gliosarcoma imaging

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cell Uptake Assays : The compound's uptake in rat gliosarcoma cells was facilitated by multiple amino acid transport systems, suggesting its utility as a PET tracer .
  • Biodistribution : Significant tumor uptake was observed shortly after administration, with minimal uptake in non-target tissues, confirming its potential for targeted imaging .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)Reference
Boc DeprotectionTFA in CH₂Cl₂, 0°C, 4 hr98%>99%
HydrolysisLiOH, MeOH/H₂O, 20 hr92%95%
RadiolabelingK¹⁸F/kryptofix, 100°C, 10 min95%>98% (RCP)

Q. Table 2. NMR Characterization (Key Peaks)

NucleusChemical Shift (δ)MultiplicityAssignment
¹H4.61 ppm (t, J = 6.7 Hz)Fluoromethyl proton
¹⁹F−88.52 ppm (d, J = 52.9 Hz)CF₂ group
¹³C173.76 ppmCarboxylic acid carbonyl

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